molecular formula C11H10F3N B2701628 4-[3-(Trifluoromethyl)phenyl]butanenitrile CAS No. 1057676-06-8

4-[3-(Trifluoromethyl)phenyl]butanenitrile

Cat. No. B2701628
CAS RN: 1057676-06-8
M. Wt: 213.203
InChI Key: MJLKOKAURMZPFG-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]butanenitrile is a chemical compound with the CAS Number: 1057676-06-8 . It has a molecular weight of 213.2 and its IUPAC name is this compound . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2 . This indicates that the molecule consists of a butanenitrile chain attached to a phenyl ring, which is further substituted with a trifluoromethyl group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Luminescent Properties and Material Synthesis

  • Synthesis of Lanthanide Complexes

    Compounds similar to 4-[3-(Trifluoromethyl)phenyl]butanenitrile have been utilized in the synthesis of ternary lanthanide complexes with luminescent properties. These complexes exhibit potential applications in the field of luminescence, including visible and near-infrared light emission, which could be leveraged in various optical technologies (Feng et al., 2008).

  • Near-Infrared Luminescent Materials

    The development of near-infrared luminescent materials through the covalent bonding of similar compounds with mesoporous materials has been explored. Such materials have potential applications in optical amplification and could contribute to advancements in telecommunications technology (Feng et al., 2009).

Organic Synthesis

  • Catalysis and Benzylation: Compounds with structural similarities have been used in catalysis, demonstrating effectiveness in secondary benzylation processes involving benzyl alcohols. This showcases their potential in facilitating various organic synthesis reactions, which could be beneficial in pharmaceutical and chemical manufacturing (Noji et al., 2003).

Material Science

  • Polyimide Films with Low Dielectric Constants

    The synthesis of highly fluorinated polyimides using similar compounds has been reported. These polyimide films exhibit low dielectric constants, high optical transparency, and good thermal stability, making them suitable for applications in electronics, such as insulating materials in semiconductors (Tao et al., 2009).

  • Coordination Polymers

    The formation of coordination polymers from reactions involving similar compounds has been studied, leading to the development of materials with unique network structures. These materials could find applications in catalysis, gas storage, or as sensors, demonstrating the versatility of such compounds in materials science (Bu et al., 2002).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKOKAURMZPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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